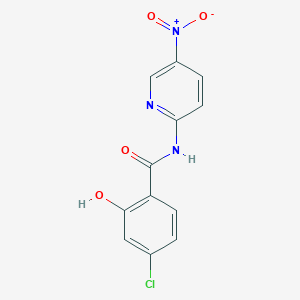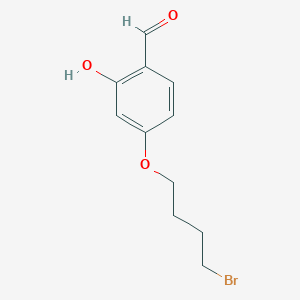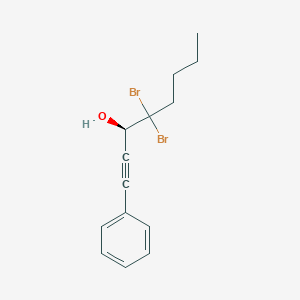
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- is a chemical compound with the molecular formula C14H16Br2O. It is a derivative of 1-Octyn-3-ol, characterized by the presence of two bromine atoms and a phenyl group. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Preparation Methods
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure the selective addition of bromine atoms . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- can be compared with other similar compounds, such as:
1-Octyn-3-ol: The parent compound without the bromine and phenyl substitutions.
4,4-Dibromo-1-phenyl-1-octyne: A similar compound with a different substitution pattern.
1-Octyn-3-ol, 4-bromo-1-phenyl-: A compound with only one bromine atom.
The uniqueness of 1-Octyn-3-ol, 4,4-dibromo-1-phenyl-, (3R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
819851-00-8 |
|---|---|
Molecular Formula |
C14H16Br2O |
Molecular Weight |
360.08 g/mol |
IUPAC Name |
(3R)-4,4-dibromo-1-phenyloct-1-yn-3-ol |
InChI |
InChI=1S/C14H16Br2O/c1-2-3-11-14(15,16)13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,2-3,11H2,1H3/t13-/m1/s1 |
InChI Key |
UHVFIIWIDZWAEZ-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCC([C@@H](C#CC1=CC=CC=C1)O)(Br)Br |
Canonical SMILES |
CCCCC(C(C#CC1=CC=CC=C1)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


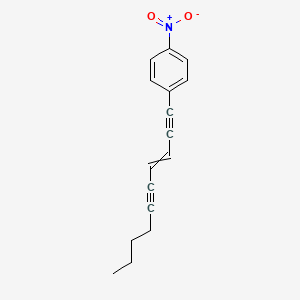
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
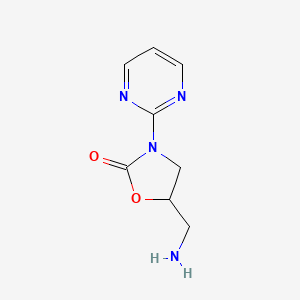

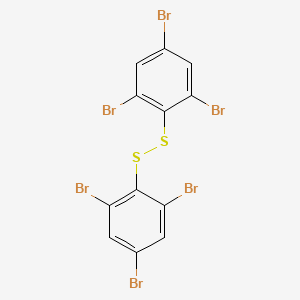
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
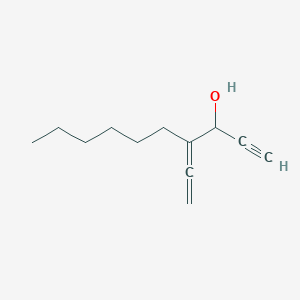
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
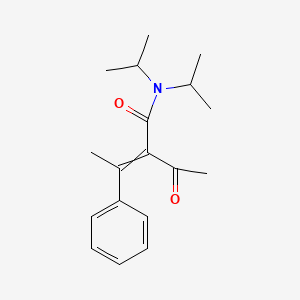
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
